Carbonic Anhydrase II (CA II) Binding Affinity: Meta‑ vs. Ortho‑Isomer
The meta‑aniline regioisomer (target compound) exhibits negligible binding to human carbonic anhydrase II (CA II) with a Ki > 100,000 nM [1]. In contrast, the ortho‑aniline analog (2‑(3‑phenyl‑1,2,4‑oxadiazol‑5‑yl)aniline, CAS 40077‑67‑6) demonstrates potent inhibition of the closely related CA XII isoform with a Ki of 15 nM [2]. This >6,600‑fold difference in potency across isoforms underscores the critical role of aniline substitution geometry in target engagement.
| Evidence Dimension | Inhibition constant (Ki) for carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | Ki > 100,000 nM (human CA II) |
| Comparator Or Baseline | ortho‑isomer: Ki = 15 nM (human CA XII) |
| Quantified Difference | >6,600‑fold higher Ki (weaker binding) for the meta‑isomer |
| Conditions | Recombinant human enzyme; phenol red‑based stopped‑flow CO₂ hydration assay; 10‑15 min preincubation [1][2] |
Why This Matters
This selectivity gap enables researchers to choose the appropriate regioisomer based on desired CA isoform engagement: the ortho‑isomer for potent CA XII inhibition, the meta‑isomer as a CA II‑inactive control.
- [1] BindingDB. BDBM50517109 (CHEMBL4447236). Ki > 100,000 nM for human carbonic anhydrase II. View Source
- [2] BindingDB. BDBM50528165 (CHEMBL4543084). Ki = 15 nM for human carbonic anhydrase XII (ortho‑isomer). View Source
